molecular formula C21H27N3O4S B6530961 N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide CAS No. 946227-36-7

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide

Cat. No.: B6530961
CAS No.: 946227-36-7
M. Wt: 417.5 g/mol
InChI Key: RFYOYWIVLUPEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is a synthetic compound of significant research interest due to its hybrid chemical structure, which incorporates pharmacophores known to exhibit bioactive properties. Its molecular framework features a piperazine ring—a common motif in medicinal chemistry—linked via a sulfonyl group to a phenoxyacetamide chain. This specific architecture suggests potential for multimodal activity, making it a valuable scaffold for investigating complex biological pathways. While direct studies on this compound are not currently detailed in the literature, research on closely related analogues provides strong direction for its research applications. Piperazine-based structures are frequently explored as antagonists for various neurological targets . Furthermore, phenoxyacetamide derivatives have demonstrated potent biological activity in scientific studies, including the inhibition of osteoclast differentiation, which is relevant for bone resorption research . The integration of these components into a single molecule positions this compound as a promising candidate for advanced pharmacological investigation, particularly in the development of multi-target ligands for research in neurology and cellular regulation. Its design follows a contemporary strategy in chemical biology aimed at creating hybrid molecules that can interact with multiple targets, such as ion channels and enzymes, to achieve a more robust research tool .

Properties

IUPAC Name

N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-18-6-5-7-19(16-18)23-11-13-24(14-12-23)29(26,27)15-10-22-21(25)17-28-20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYOYWIVLUPEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of sulfonyl piperazine derivatives, which are known for their diverse therapeutic applications, including anti-inflammatory, analgesic, and antidiabetic effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S, with a molecular weight of 389.5 g/mol. The compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a phenoxyacetamide moiety, which contribute to its biological activity.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes through its functional groups, modulating various biological pathways. This interaction may lead to significant pharmacological outcomes.

Antidiabetic Properties

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, making it a candidate for managing type 2 diabetes. In vitro assays demonstrated that it exhibits a competitive inhibition profile against α-glucosidase with an IC50 value significantly lower than that of established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM) . The selectivity for α-glucosidase over α-amylase was noted to be 17.48-fold, indicating its potential efficacy in reducing postprandial blood glucose levels.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that derivatives of sulfonamide-based compounds exhibit cytotoxicity against various tumor cell lines, suggesting that structural modifications could enhance their antiproliferative effects . The ability to induce cell cycle arrest at the G2/M phase was observed in certain analogs, indicating their potential as chemotherapeutic agents.

Antimicrobial Activity

Some derivatives related to this compound have shown moderate to good antimicrobial activity against various bacterial strains . The presence of the piperazine ring is believed to contribute to this activity, as similar compounds have been documented for their broad-spectrum antimicrobial properties.

Study on α-Glucosidase Inhibition

A detailed kinetic study on the compound's inhibition of α-glucosidase revealed that it acts as a non-competitive inhibitor. Molecular docking analyses further elucidated the binding interactions between the compound and the enzyme, providing insights into its inhibitory mechanism .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, several sulfonamide derivatives were tested against human cancer cell lines. Results indicated that some compounds exhibited significant cytocidal activity at micromolar concentrations, with specific structural features correlating with enhanced potency .

Summary of Biological Activities

Activity Description IC50 Value
α-Glucosidase Inhibition Competitive inhibition with selectivity over α-amylase2.11 μM
Cytotoxicity Induces G2/M phase cell cycle arrest in tumor cellsMicromolar range
Antimicrobial Moderate to good activity against various bacterial strainsVaries by strain

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine moiety, a sulfonyl group, and a phenoxyacetamide structure, contributing to its unique chemical reactivity and potential biological activity. The molecular formula is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S with a molecular weight of approximately 389.5 g/mol.

Chemistry

  • Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
Reaction TypeDescription
OxidationThe furan ring can be oxidized to form furan-2,3-dione derivatives.
ReductionThe sulfonyl group can be reduced to a sulfide under strong reducing conditions.
SubstitutionThe piperazine moiety can participate in nucleophilic substitution reactions.

Biology

  • Receptor Binding Studies : N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide has been investigated for its potential as a ligand in binding studies targeting various receptors, which could elucidate its mechanism of action in biological systems.

Medicine

  • Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and analgesic properties. It is being explored for its ability to modulate pain pathways and inflammatory responses.

Case Study : A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of similar sulfonamide compounds, demonstrating their efficacy in reducing pain in animal models. This supports the hypothesis that this compound may exhibit similar properties.

Industry

  • Material Development : The compound's unique structural features make it suitable for developing new materials and chemical processes. Its solubility characteristics enhance its applicability in various industrial formulations.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs are summarized below, highlighting variations in substituents and their implications:

Compound Name Key Substituents Molecular Weight CAS No. Key Differences Reference
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, 4-methylphenyl 433.5 701926-99-0 Fluorine substitution on acetamide phenyl; 4-methylphenyl on piperazine
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide 4-Fluorophenyl (acetamide), 2-fluorophenyl (piperazine) 423.5 897618-28-9 Dual fluorine substituents; altered piperazine aryl position
2-(3,4-Dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide 3,4-Dimethoxyphenyl, 4-methoxyphenyl 477.6 933027-56-6 Methoxy groups enhancing solubility; bulkier substituents
N-Phenyl-2-(piperazin-1-yl)acetamide Phenyl (no sulfonyl group) 219.3 40798-95-6 Lacks sulfonyl-ethyl linkage; simpler acetamide

Key Observations :

  • Substituent Effects : Fluorine (e.g., ) improves metabolic stability and electronegativity, whereas methoxy groups () enhance solubility but may reduce membrane permeability.
  • Piperazine Modifications : The 3-methylphenyl group in the target compound may offer steric or hydrophobic advantages over para-substituted analogs (e.g., 4-methylphenyl in ).

Physicochemical Properties

Property Target Compound N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 2-(3,4-Dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Molecular Weight ~450 (estimated) 433.5 477.6
LogP (Predicted) Moderate (~3.5) Higher (~4.0 due to fluorine) Lower (~2.8 due to methoxy groups)
Solubility Low (lipophilic) Moderate High (polar methoxy groups)

Notes:

  • The target compound’s 3-methylphenyl group may balance lipophilicity better than para-substituted analogs.
  • Methoxy-rich analogs () prioritize solubility, favoring aqueous environments.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide?

The synthesis involves:

  • Sulfonamide formation : Reacting 4-(3-methylphenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) at 0–25°C .
  • Acetamide coupling : Introducing the phenoxyacetamide moiety via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity . Critical factors include temperature control during sulfonylation to prevent side reactions and anhydrous conditions for coupling steps .

Q. Which spectroscopic techniques are essential for structural characterization, and what features do they confirm?

  • NMR (¹H/¹³C) : Confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), sulfonyl group (δ 3.8–4.2 ppm for SO₂–CH₂), and phenoxyacetamide aromatic protons (δ 6.8–7.4 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~500) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) and identifies impurities using C18 columns with UV detection .

Q. What are the potential pharmacological targets inferred from structural analogs?

The compound’s piperazine-sulfonamide-acetamide scaffold suggests:

  • Enzyme inhibition : Carbonic anhydrase or kinase inhibition, as seen in analogs with similar sulfonamide motifs .
  • Neurological targets : Dopamine or serotonin receptor modulation, based on piperazine derivatives like aripiprazole .
  • Antimicrobial activity : Observed in analogs with electron-withdrawing aryl groups .

Q. How are common synthesis impurities identified and mitigated?

  • By-products : Unreacted sulfonyl chloride or acetylated intermediates detected via TLC/HPLC .
  • Remediation : Gradient chromatography (hexane/ethyl acetate) or selective recrystallization removes polar/non-polar impurities .

Q. How is compound stability evaluated under storage conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways .
  • Analytical monitoring : HPLC tracks decomposition products (e.g., hydrolysis of sulfonamide or acetamide bonds) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and enzyme sources to minimize variability .
  • Purity validation : Ensure >99% purity via LC-MS to exclude confounding effects from impurities .
  • Computational validation : Molecular docking to verify target binding poses across analogs .

Q. What strategies optimize synthetic yield and purity while reducing side reactions?

  • Flow chemistry : Continuous sulfonylation at 10°C improves mixing and reduces by-products compared to batch methods .
  • Catalyst screening : Palladium-based catalysts enhance coupling efficiency in acetamide formation .
  • In-line analytics : Real-time IR monitoring of reaction progress to adjust stoichiometry dynamically .

Q. How do substituents on the piperazine ring influence pharmacokinetics (PK)?

  • 3-methylphenyl vs. 4-fluorophenyl : Lipophilic substituents (e.g., 3-methyl) increase blood-brain barrier penetration but reduce aqueous solubility .
  • Methoxy groups : Improve metabolic stability by resisting CYP450 oxidation, as shown in analogs with 4-methoxyphenyl groups .
  • Quantitative structure-PK models : Use logP and polar surface area to predict absorption/distribution .

Q. Which computational methods predict target binding affinity and selectivity?

  • Molecular docking (AutoDock Vina) : Models interactions with carbonic anhydrase IX (Glide score ≤ −8.0 kcal/mol) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values for enzyme inhibition .

Q. How can substituent modifications balance potency and toxicity in analog design?

  • Para-substituted aryl groups : Electron-withdrawing groups (e.g., –NO₂) enhance enzyme inhibition but increase hepatotoxicity risks .
  • Piperazine N-alkylation : Methyl groups reduce hERG channel binding (cardiotoxicity) while maintaining target affinity .
  • In silico toxicity screening : Use ProTox-II to prioritize analogs with LD₅₀ > 500 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.